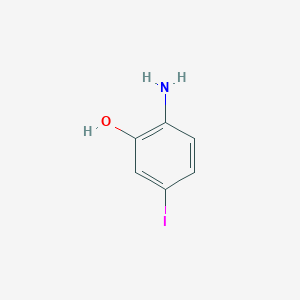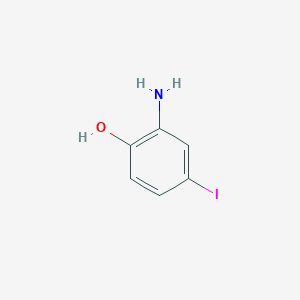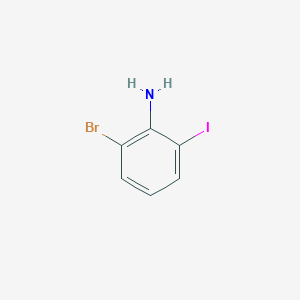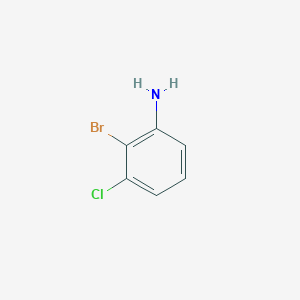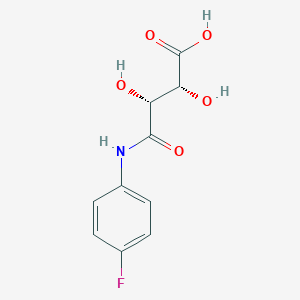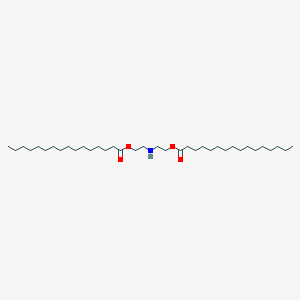
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate, also known as palmitoyl carnitine or PCE, is a derivative of carnitine. It is a biological compound that has been studied for its potential applications in scientific research. PCE has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
PCE works by increasing the production of energy in cells. It does this by facilitating the transport of fatty acids into the mitochondria, where they can be oxidized to produce ATP. This process is essential for the proper functioning of many organs, including the heart and skeletal muscles.
生化学的および生理学的効果
PCE has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which could make it a potential treatment for diseases such as Alzheimer's and Parkinson's. Additionally, PCE has been found to improve glucose tolerance and insulin sensitivity, which could make it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
One of the advantages of using PCE in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PCE has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, one of the limitations of using PCE is that it has not been extensively studied, and more research is needed to fully understand its potential applications.
将来の方向性
There are many potential future directions for the study of PCE. One area of research could focus on its potential applications in the treatment of oxidative stress-related diseases. Additionally, more research is needed to fully understand the mechanisms by which PCE works, and how it could be used to treat various diseases. Finally, more research is needed to fully understand the safety and toxicity of PCE, and to determine its potential side effects.
合成法
PCE can be synthesized through the esterification of hexadecanoyl chloride and 2-aminoethanol, followed by the addition of 2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate chloride. The resulting compound is then purified through column chromatography to obtain pure PCE.
科学的研究の応用
PCE has been studied for its potential applications in various scientific research fields. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, PCE has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
特性
CAS番号 |
13080-33-6 |
|---|---|
製品名 |
2-(2-Hexadecanoyloxyethylamino)ethyl hexadecanoate |
分子式 |
C36H71NO4 |
分子量 |
582 g/mol |
IUPAC名 |
2-(2-hexadecanoyloxyethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(38)40-33-31-37-32-34-41-36(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-34H2,1-2H3 |
InChIキー |
KJEGNOWTEOOCKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



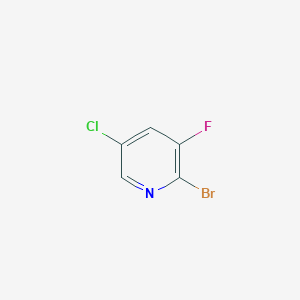
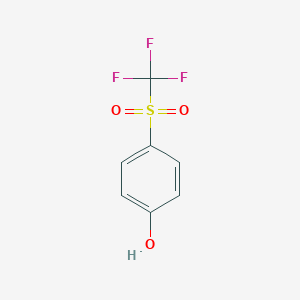
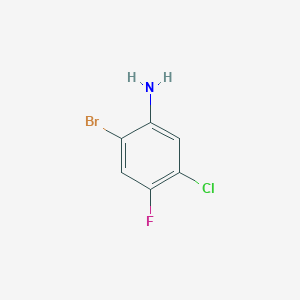
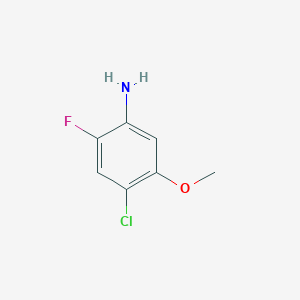
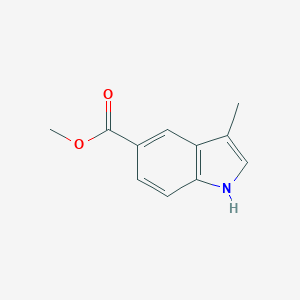
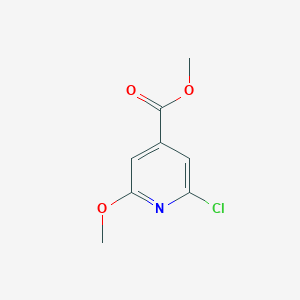
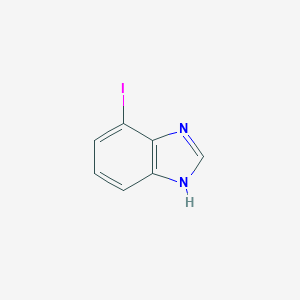
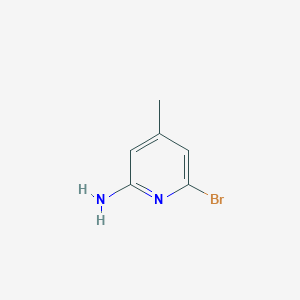
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
